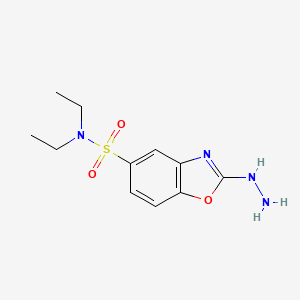N,N-diethyl-2-hydrazino-1,3-benzoxazole-5-sulfonamide
CAS No.:
Cat. No.: VC17675060
Molecular Formula: C11H16N4O3S
Molecular Weight: 284.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16N4O3S |
|---|---|
| Molecular Weight | 284.34 g/mol |
| IUPAC Name | N,N-diethyl-2-hydrazinyl-1,3-benzoxazole-5-sulfonamide |
| Standard InChI | InChI=1S/C11H16N4O3S/c1-3-15(4-2)19(16,17)8-5-6-10-9(7-8)13-11(14-12)18-10/h5-7H,3-4,12H2,1-2H3,(H,13,14) |
| Standard InChI Key | RVONNAORIKXQIH-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)NN |
Introduction
Structural and Chemical Properties
Molecular Architecture
The 1,3-benzoxazole core consists of a benzene ring fused to an oxazole ring (positions 1 and 3). Substituents at positions 2 and 5 include:
-
Hydrazino group (-NH-NH<sub>2</sub>): Introduces nucleophilic and redox-active properties, enabling participation in condensation and cyclization reactions .
-
Sulfonamide group (-SO<sub>2</sub>N(Et)<sub>2</sub>): Enhances solubility and bioactivity, with the diethyl substituents modulating lipophilicity .
The sulfonamide’s electron-withdrawing nature directs electrophilic substitution to the para position relative to the oxazole nitrogen, stabilizing the aromatic system .
Benzoxazole Core Formation
1,3-Benzoxazole is typically synthesized via cyclization of 2-aminophenol derivatives with carboxylic acids or their equivalents. For example, heating 2-amino-5-nitrophenol with acetic anhydride yields 2-methyl-5-nitro-1,3-benzoxazole, a precursor for further functionalization .
Hydrazino Group Installation
Hydrazine substitution at position 2 is performed via nucleophilic aromatic substitution (NAS) under basic conditions. For instance, reacting 2-chloro-1,3-benzoxazole with hydrazine hydrate in DMF yields 2-hydrazino-1,3-benzoxazole :
Spectroscopic Characterization
Predicted analytical data (based on analogous compounds ):
-
FTIR:
-
3300–3200 cm⁻¹ (N-H stretch, hydrazino)
-
1350–1300 cm⁻¹ and 1170–1150 cm⁻¹ (S=O asymmetric/symmetric stretches)
-
1600 cm⁻¹ (C=N stretch, oxazole)
-
-
<sup>1</sup>H NMR (DMSO-d<sub>6</sub>):
-
δ 1.05 (t, 6H, -N(CH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub>)
-
δ 3.25 (q, 4H, -N(CH<sub>2</sub>CH<sub>3</sub>)<sub>2</sub>)
-
δ 6.90–8.10 (m, 3H, aromatic protons)
-
δ 8.50 (s, 2H, -NH-NH<sub>2</sub>)
-
-
HRMS: m/z calculated for C<sub>11</sub>H<sub>14</sub>N<sub>4</sub>O<sub>3</sub>S: 306.0732 [M+H]<sup>+</sup>.
Future Directions
-
Structure-activity relationship (SAR) studies: Vary alkyl groups on the sulfonamide to optimize bioavailability.
-
Molecular docking: Simulate interactions with DHFR or bacterial topoisomerases to refine target specificity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume